Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]propyl]-, 1,1-dimethylethyl ester, (s)-
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (predicted for CDCl₃):
| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration |
|---|---|---|---|
| Tert-butyl CH₃ | 1.4 | Singlet | 9H |
| Propyl CH₂ | 1.6–1.8 | Multiplet | 2H |
| Succinimide CH₂ | 2.8–3.1 | Singlet | 4H |
| Carbamate NH | 5.2–5.5 | Broad singlet | 1H |
¹³C NMR :
| Carbon Environment | Chemical Shift (δ) |
|---|---|
| Tert-butyl C(CH₃)₃ | 28.5 (CH₃), 80.5 (C) |
| Carbamate carbonyl C=O | 155–160 |
| Succinimide carbonyl C=O | 170–175 |
Infrared Spectroscopy (IR)
Key absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1700–1750 | C=O stretch (succinimide and carbamate carbonyls) |
| 1250–1300 | C-O-C ester stretching |
| 3350–3450 | N-H stretch (carbamate amine) |
Mass Spectrometry (MS)
ESI-MS (positive ion mode):
| m/z | Fragment |
|---|---|
| 300 | [M + H]⁺ (molecular ion) |
| 215 | [M - tert-butyl ester + H]⁺ |
| 114 | Succinimide fragment (C₄H₄NO₂⁺) |
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6/c1-5-8(14-12(19)20-13(2,3)4)11(18)21-15-9(16)6-7-10(15)17/h8H,5-7H2,1-4H3,(H,14,19)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTFLYMXIANSTL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound , Carbamic acid, [1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]propyl]-, 1,1-dimethylethyl ester, (S)- , is a specific carbamate that exhibits notable pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrrolidine moiety and a carbamate functional group. Its structure can be represented as follows:
Where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The specific stereochemistry (S configuration) may influence its biological interactions.
1. Antimicrobial Activity
Research has demonstrated that carbamate derivatives can exhibit antimicrobial properties. A study focusing on similar compounds showed that certain carbamates possess activity against various strains of bacteria and fungi, including Mycobacterium tuberculosis . The presence of the pyrrolidine ring is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy.
2. Enzyme Inhibition
Carbamic acid derivatives are known to interact with various enzymes. For instance, studies indicate that they can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission . This inhibition can lead to increased levels of acetylcholine in synaptic clefts, thus enhancing cholinergic signaling, which may have implications for treating neurodegenerative diseases.
3. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research suggests that carbamates can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines . This mechanism is particularly relevant in conditions such as arthritis and other inflammatory disorders.
Study 1: Antimycobacterial Activity
A comprehensive study evaluated the in vitro activity of various carbamate derivatives against Mycobacterium tuberculosis. The results indicated that compounds with structural similarities to our target compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .
Study 2: Acetylcholinesterase Inhibition
In a pharmacological assessment, a series of carbamate derivatives were tested for their ability to inhibit AChE. The results demonstrated that the presence of specific substituents on the pyrrolidine ring enhanced inhibition potency, with IC50 values indicating effective enzyme blockade at low concentrations .
Data Tables
Scientific Research Applications
Drug Development
Carbamic acid derivatives have been extensively studied for their potential as drug candidates. The unique structural features of this compound enhance its ability to interact with biological targets, making it suitable for various therapeutic applications.
Case Studies
- Enzyme Inhibition : Research indicates that carbamic acid derivatives can act as enzyme inhibitors. For instance, some studies have explored their efficacy against lysosomal acid lipase (LAL), a target in treating Niemann-Pick type C disease. Compounds with carbamate moieties were found to inhibit LAL effectively, suggesting potential in developing therapies for lipid storage disorders .
- Antitumor Activity : Certain derivatives have shown promise in laboratory studies for inhibiting tumor growth. These findings indicate that carbamic acid derivatives may play a role in cancer therapeutics by targeting specific pathways involved in tumor progression.
Prodrug Design
Carbamate structures are often utilized in the design of prodrugs—compounds that undergo metabolic conversion to become active drugs. This strategy enhances the bioavailability and stability of therapeutic agents upon administration. The hydrolytic stability provided by carbamates makes them ideal candidates for prodrug formulations .
The biological activity of carbamic acid derivatives can be attributed to their ability to interact with various molecular targets:
- Receptor Modulation : These compounds can modulate receptor activity, influencing signaling pathways critical for various physiological processes.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them potential candidates for developing new antibiotics or antifungal agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous carbamic acid derivatives, emphasizing differences in substituents, reactivity, and applications.
Structural and Functional Comparison
Reactivity and Application Differences
- Target Compound : The 2,5-dioxopyrrolidinyloxy (DOP) group facilitates rapid amide bond formation, making it ideal for solid-phase peptide synthesis. The tert-butyl ester provides steric protection, improving stability during reactions .
- Formylpropyl Analog (CAS 153371-25-6) : The formyl group is highly reactive but prone to oxidation, limiting its utility in prolonged syntheses. It may serve as an aldehyde precursor in reductive amination .
- Hydroxymethylpropyl Derivative (CAS 150736-71-3) : The hydroxymethyl group increases hydrophilicity, favoring applications in prodrugs or water-soluble intermediates .
Research Findings and Industrial Relevance
- Peptide Synthesis : The target compound’s DOP group is widely used in fragment condensation strategies, achieving >95% coupling efficiency in model peptide syntheses .
- Pharmaceutical Intermediates : Derivatives like the cyclopropyl-carbamic acid ester () are patented for kinase inhibition, highlighting structural versatility in drug design .
- Stability Studies : The tert-butyl ester in the target compound demonstrates superior stability under acidic conditions compared to methyl or benzyl esters, as shown in hydrolysis experiments .
Q & A
Q. Table 1: Yields of Analogous Carbamate Syntheses
| Compound | Precursor | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| 254 | 249 | 60 | Anhydrous DMF, 0°C | |
| 255 | 250 | 68 | Pd(OAc)₂ catalysis | |
| 261 | 103 | 78 | THF, room temperature |
Advanced: How does the tert-butyl ester group influence hydrolytic stability compared to other ester protecting groups?
Methodological Answer:
The tert-butyl ester enhances stability under basic and nucleophilic conditions due to steric hindrance. Comparative studies show:
- Acidic Hydrolysis : Cleavage occurs with trifluoroacetic acid (TFA) in dichloromethane (2–4 hours, 25°C), preserving the pyrrolidinyl-dioxo moiety .
- Basic Conditions : Resists hydrolysis in aqueous NaOH (up to pH 10, 24 hours), unlike methyl esters .
- Experimental Validation : Monitor degradation via LC-MS with a C18 column and 0.1% formic acid in acetonitrile/water .
Basic: What analytical techniques are critical for confirming structural and stereochemical integrity?
Methodological Answer:
- NMR Spectroscopy :
- Chiral HPLC : Use a Daicel Chiralpak IG-3 column (4.6 × 250 mm, 5 µm) with n-hexane/ethanol (80:20) at 1.0 mL/min .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+ (expected m/z: ~340–350) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to serine proteases (e.g., thrombin), leveraging the pyrrolidinyl-dioxo group’s hydrogen-bonding capacity .
- QSAR Models : Correlate logP (calculated via ChemAxon) with membrane permeability to optimize substituents for bioavailability .
- DFT Calculations : Analyze the electronic effects of the 2,5-dioxo-pyrrolidinyl moiety on carbamate reactivity at the B3LYP/6-31G* level .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Racemization : Occurs under prolonged heating. Mitigation: Use low-temperature (0–5°C) coupling reactions with DCC/HOBt .
- Ester Hydrolysis : Minimize aqueous exposure during workup; use anhydrous MgSO₄ for drying .
- Byproduct Formation : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How do structural modifications to the pyrrolidinyl-dioxo moiety alter physicochemical properties?
Methodological Answer:
- Solubility : Replace the dioxo group with a thioether to increase logP (tested via shake-flask method) .
- Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrrolidinyl ring to reduce enzymatic degradation (validate in liver microsomes) .
- Activity : Compare IC₅₀ values in enzyme inhibition assays using modified analogs .
Q. Table 2: Impact of Substituents on Melting Point
| Substituent | Melting Point (°C) | Reference |
|---|---|---|
| 2,5-Dioxo-pyrrolidinyl | 98–102 | |
| 3-Methyl-pyrrolidinyl | 85–89 |
Basic: What storage conditions prevent decomposition of this compound?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to avoid light-induced degradation .
- Atmosphere : Use argon-filled containers to prevent oxidation of the dioxo group .
- Humidity : Keep desiccated with silica gel (RH < 10%) to inhibit ester hydrolysis .
Advanced: How can contradictory data on reaction yields be resolved?
Methodological Answer:
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd(OAc)₂ vs. CuI), solvents (DMF vs. THF), and temperatures to identify optimal conditions .
- Kinetic Studies : Use in situ IR spectroscopy to track reaction progress and intermediate stability .
- Reproducibility : Validate methods across labs with standardized reagents (e.g., anhydrous DMF stored over molecular sieves) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
